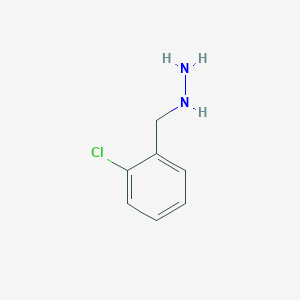

2-Chlorobenzylhydrazine

Overview

Description

2-Chlorobenzylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

One of the significant applications of phenothiazines, a class closely related to 2-Chlorobenzylhydrazine through its pharmacological actions, is in the treatment of viral infections. Studies have shown that compounds like chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine exhibit antiviral activity against a broad spectrum of RNA viruses. These drugs interfere with various stages of the viral life cycle, including inhibiting clathrin-dependent endocytosis, cell-cell fusion, viral replication, and entry into host cells, demonstrating potential therapeutic applications for viral infections including SARS-CoV-2 (Otręba, Kośmider, & Rzepecka-Stojko, 2020).

Anticancer Properties

Another promising area of application is in oncology, where certain phenothiazines have been investigated for their anticancer properties. Fluphenazine, perphenazine, and prochlorperazine, for example, have shown potential in inhibiting the viability of different cancer cell lines. Their antitumor activity is believed to be mediated through effects on the cell cycle, proliferation, apoptosis, and the modulation of drug efflux pumps and signaling pathways involved in cancer progression. These findings highlight the potential of repurposing these compounds as adjuvants in cancer treatment, leveraging their ability to induce cell death and inhibit tumor growth (Otręba & Kośmider, 2020).

Antimicrobial and Antituberculosis Activity

Phenothiazines have also been explored for their antimicrobial properties, particularly against antibiotic-resistant strains of Mycobacterium tuberculosis. Their ability to enhance the activity of first-line tuberculosis treatments and potentially serve as adjuvants in the management of tuberculosis infections underscores the broad-spectrum utility of these compounds. This antimicrobial activity, coupled with the ability to be concentrated by human macrophages, positions phenothiazines as valuable candidates for further research and development in the treatment of infectious diseases (Amaral, Kristiansen, Viveiros, & Atouguia, 2001).

Mechanism of Action

Target of Action

Hydrazide-hydrazone derivatives, a class to which 2-chlorobenzylhydrazine belongs, are known to interact with various biological targets

Mode of Action

Hydrazide-hydrazone derivatives are known to exhibit a wide variety of biological activities, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Hydrazide-hydrazone derivatives are known to interact with various biochemical pathways

Result of Action

Hydrazide-hydrazone derivatives are known to exhibit a wide variety of biological activities

Biochemical Analysis

Biochemical Properties

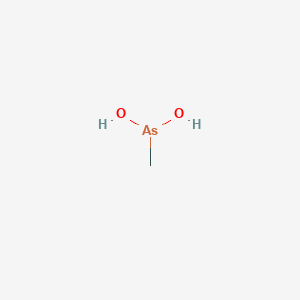

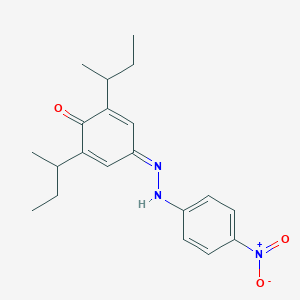

The biochemical properties of 2-Chlorobenzylhydrazine are largely derived from its hydrazine moiety. Hydrazine is known to react with carbonyl compounds such as aldehydes and ketones to form hydrazones . This reaction involves the nucleophilic nitrogen atom of hydrazine attacking the electrophilic carbon atom of the carbonyl group

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that hydrazine and its derivatives can have various effects on cells. For example, a fluorescence sensor towards hydrazine has been developed and used to detect hydrazine in living cells

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its ability to form hydrazones with carbonyl compounds . This reaction involves nucleophilic substitution and the formation of a 3(2H)-pyridazinone

Properties

IUPAC Name |

(2-chlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCMWXOVSVJGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329054 | |

| Record name | 2-Chlorobenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-13-7 | |

| Record name | [(2-Chlorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.